![molecular formula C10H10ClNO B1610413 1-(3-Chlorophenyl)pyrrolidin-2-one CAS No. 24051-35-2](/img/structure/B1610413.png)
1-(3-Chlorophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Chlorophenyl)pyrrolidin-2-one is an organic compound . It is related to 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, which is the simplest γ-lactam .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, structures can be solved by direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and molecular formula .Scientific Research Applications
Synthesis and Characterization of Complexes
- Synthesis and spectroscopic characterization of cobalt complexes : A study by Amirnasr et al. (2001) involved synthesizing cobalt(III) complexes using pyrrolidine, among other amines. The complexes were characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR. This research highlights the application of pyrrolidine derivatives in the synthesis and study of coordination compounds (Amirnasr et al., 2001).
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Facchetti et al. (2003) described the synthesis of pyrrole-based chromophores for use in nonlinear optical/electro-optic materials. This research underscores the significance of pyrrolidine derivatives in developing materials with electro-optic applications (Facchetti et al., 2003).
Intramolecular Hydrogen Atom Transfer
- Adiabatic Intramolecular Hydrogen Atom Transfer : Obi et al. (1998) investigated the intramolecular hydrogen bond and isomerization in pyrrole-based compounds. This study provides insights into the chemical behavior of pyrrolidine derivatives, particularly in photochemical reactions (Obi et al., 1998).
Heterocycle Based Molecule Synthesis and Characterization
- Synthesis, Characterization and Reactivity Study : Murthy et al. (2017) focused on synthesizing a pyrrolopyridine derivative and conducting a detailed reactivity study. The research includes structural analysis and theoretical studies, highlighting the diverse applications of pyrrolidine derivatives in molecular synthesis and characterization (Murthy et al., 2017).
Process Development in Chemical Synthesis
- Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone : Kopach et al. (2010) described the process development for synthesizing a key intermediate in the manufacture of a specific inhibitor. This study exemplifies the role of pyrrolidine derivatives in optimizing chemical synthesis processes (Kopach et al., 2010).
Calcium Channel Blocker Research
- Stereoselective Behavior of a Functional Diltiazem Analogue : Carosati et al. (2009) investigated the stereoselective properties of a pyrrolidine-based calcium channel blocker. This research is significant for understanding the role of pyrrolidine derivatives in developing cardiovascular drugs (Carosati et al., 2009).
Organic Fluorophores for Sensing Applications
- Fluorescent pH Sensor Constructed from a Heteroatom-Containing Luminogen : Yang et al. (2013) developed an organic fluorophore with pyridine and pyrrolidine units. This luminogen demonstrates applications in sensing, particularly as a fluorescent pH sensor (Yang et al., 2013).
Molecular Structure and Electronic Properties
- Electronic Structure and Spectroscopic Properties of Pyrazines : Lukes et al. (2015) studied the synthesis and properties of pyrazines containing pyrrolidine derivatives. The research provides insights into the electronic structure and spectroscopic properties of these compounds (Lukes et al., 2015).
Corrosion Inhibition Studies
- Synthesis and Corrosion Inhibition of a New Pyrrole Derivative : Louroubi et al. (2019) synthesized a pyrrole derivative and evaluated its efficiency as a corrosion inhibitor. This study highlights the potential of pyrrolidine derivatives in industrial applications, particularly in corrosion protection (Louroubi et al., 2019).
Safety and Hazards
Future Directions
The pyrrolidine ring, which is a component of 1-(3-Chlorophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . The compound could also be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
1-(3-Chlorophenyl)pyrrolidin-2-one is a compound with a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that these could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
Similar compounds have shown anticonvulsant activity , suggesting that this compound may have similar effects.
Action Environment
The influence of steric factors on the biological activity of similar compounds has been investigated .
properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUWZFARIICFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500019 | |
Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24051-35-2 | |
Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.